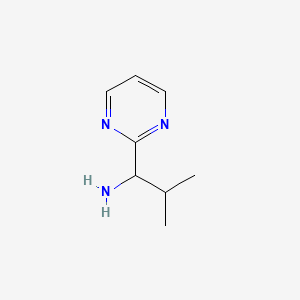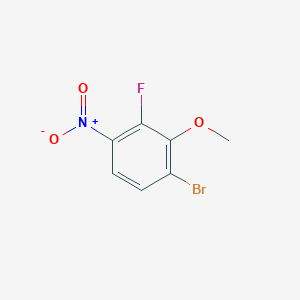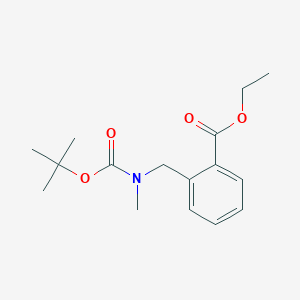
2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid is a heterocyclic compound featuring a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of a suitable amino acid derivative with thiadiazole-forming reagents
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the amino group or the thiadiazole ring, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the thiadiazole ring. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-(1,2,4-thiadiazol-5-YL)propanoic acid
- 2-Amino-3-(1,3,4-thiadiazol-2-YL)propanoic acid
Comparison: Compared to its analogs, 2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid is unique due to the specific positioning of the nitrogen and sulfur atoms in the thiadiazole ring. This configuration can influence its reactivity and interaction with biological targets, making it a distinct compound with potentially unique applications .
Eigenschaften
Molekularformel |
C5H7N3O2S |
|---|---|
Molekulargewicht |
173.20 g/mol |
IUPAC-Name |
2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2S/c6-4(5(9)10)1-3-2-7-11-8-3/h2,4H,1,6H2,(H,9,10) |
InChI-Schlüssel |
ZMPDFMGFOFLPIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NSN=C1CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)


![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)




![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)


